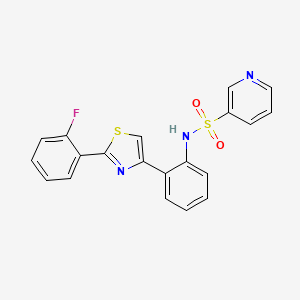

N-(2-(2-(2-氟苯基)噻唑-4-基)苯基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

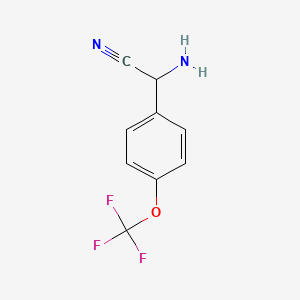

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data gives information about the functional groups present .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

磷酸肌醇3-激酶抑制剂

噻唑并[5,4-b]吡啶衍生物(包括与N-(2-(2-(2-氟苯基)噻唑-4-基)苯基)吡啶-3-磺酰胺类似的化合物)的突出应用之一是它们对磷酸肌醇3-激酶(PI3K)的有效抑制。这些化合物已显示出显着的PI3K抑制活性,具有特定衍生物显示纳摩IC50值。磺酰胺官能团和吡啶基连接到噻唑并[5,4-b]吡啶核对于PI3Kα抑制效力至关重要。这表明它们在癌症治疗中的潜力,因为PI3K在癌细胞增殖和存活中起着至关重要的作用(Xia et al., 2020)。

新型抗增殖剂

对N,N-二甲基苯磺酰胺衍生物(包括与目标化合物在结构上相关的化合物)的研究已显示出对人乳腺癌细胞系有希望的抗增殖活性。这些研究突出了磺酰胺衍生物作为抗增殖剂的潜力,为开发新的癌症治疗方法提供了一条途径(Bashandy et al., 2014)。

抗菌应用

磺酰胺衍生物也因其作为抗菌剂的潜在用途而被合成。研究表明,某些含有磺酰胺部分的新型杂环化合物表现出高抗菌活性,表明它们在解决细菌感染方面很有用(Azab et al., 2013)。

抗菌和抗真菌活性

对具有磺酰胺部分的杂环化合物的进一步研究揭示了它们作为抗菌和抗真菌剂的功效。这项研究强调了磺酰胺衍生物在开发新的抗菌治疗方法中的多功能性(Darwish et al., 2014)。

PI3激酶/mTOR双重抑制剂

该化合物及其衍生物也已被研究为PI3激酶和mTOR的双重抑制剂,显示出显着的功效。这些发现表明它们通过靶向参与细胞生长和增殖的关键途径在癌症治疗中的潜力(Stec et al., 2011)。

未来方向

Thiazoles are an important class of compounds with diverse biological activities . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that there is potential for future research and development in this area.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific biological activity.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . For example, it could potentially interfere with the synthesis of essential microbial proteins, leading to antimicrobial activity, or it could inhibit the function of certain enzymes, leading to anti-inflammatory or antitumor effects.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The compound’s solubility, stability, and permeability, among other factors, would influence its absorption and distribution within the body. Its metabolism would determine its transformation into active metabolites or its detoxification, and its excretion would determine the duration of its action.

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level, such as inhibiting the function of certain enzymes or proteins, disrupting dna structure, or modulating signal transduction pathways .

Action Environment

Furthermore, the compound’s interaction with its environment could also influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall pharmacokinetics .

属性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S2/c21-17-9-3-1-7-15(17)20-23-19(13-27-20)16-8-2-4-10-18(16)24-28(25,26)14-6-5-11-22-12-14/h1-13,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUXYSIFUJHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NS(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)

![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)